Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a pyrimidine ring with a benzothiophene moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate chlorinated pyrimidine derivatives with propylthiol under controlled conditions.
Amidation Reaction:
Cyclization to Form Benzothiophene: The cyclization step involves the formation of the benzothiophene ring, which can be achieved through intramolecular cyclization reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles for Substitution: Ammonia, primary and secondary amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: As a probe to study the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of METHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(propylsulfanyl)pyrimidine-5-amine: A related compound with similar structural features but lacking the benzothiophene moiety.
2-Methylpropyl 2-[5-chloro-2-(propylsulfanyl)pyrimidine-4-amido]-4-methyl-1,3-thiazole-5-carboxylate: Another structurally related compound with a thiazole ring instead of benzothiophene.
Uniqueness
METHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both the pyrimidine and benzothiophene rings, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H20ClN3O3S2 |
---|---|
Molecular Weight |
426.0 g/mol |
IUPAC Name |
methyl 2-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H20ClN3O3S2/c1-3-8-26-18-20-9-11(19)14(21-18)15(23)22-16-13(17(24)25-2)10-6-4-5-7-12(10)27-16/h9H,3-8H2,1-2H3,(H,22,23) |
InChI Key |
FXVXYOXLGFPJTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)Cl |
Origin of Product |
United States |
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